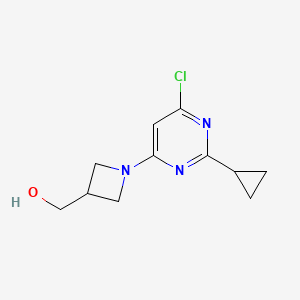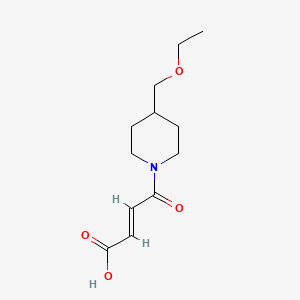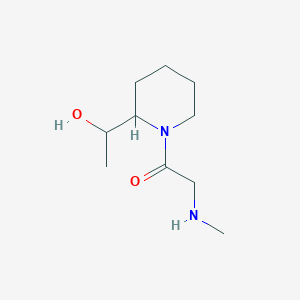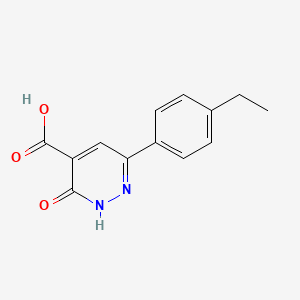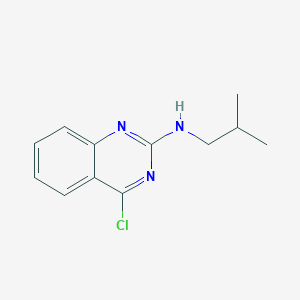
4-chloro-N-isobutylquinazolin-2-amine
描述
4-Chloro-N-isobutylquinazolin-2-amine is a chemical compound with the molecular formula C₁₂H₁₄ClN₃ and a molecular weight of 235.71 g/mol. It belongs to the quinazoline class of compounds, which are characterized by a fused benzene and pyrimidine ring structure. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-isobutylquinazolin-2-amine typically involves the following steps:
Formation of Quinazolin-2-amine: The starting material, 2-aminobenzonitrile, undergoes cyclization with formamide to form quinazolin-2-amine.
Chlorination: The quinazolin-2-amine undergoes chlorination at the 4-position using appropriate chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Alkylation: The resulting 4-chloroquinazolin-2-amine is then alkylated with isobutylamine to introduce the N-isobutyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions: 4-Chloro-N-isobutylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro and amino positions, with nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, aqueous conditions.
Reduction: LiAlH₄, H₂, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Quinazolin-2-one derivatives.
Reduction: this compound reduced derivatives.
Substitution: Alkylated or aminated derivatives.
科学研究应用
4-Chloro-N-isobutylquinazolin-2-amine has several scientific research applications across various fields:
Biology: The compound and its derivatives are investigated for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Quinazoline derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new chemical entities for pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 4-chloro-N-isobutylquinazolin-2-amine exerts its effects depends on its specific biological target. For example, in anticancer applications, the compound may inhibit specific enzymes or receptors involved in cell proliferation and survival. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of tyrosine kinases, topoisomerases, or DNA repair enzymes.
相似化合物的比较
4-Chloro-N-isobutylquinazolin-2-amine is compared with other similar compounds, such as:
Quinazolin-2-amine: The parent compound without the chloro and isobutyl groups.
4-Methylquinazolin-2-amine: Similar structure but with a methyl group instead of a chloro group.
N-ethylquinazolin-2-amine: Similar structure but with an ethyl group instead of an isobutyl group.
Uniqueness: this compound is unique due to its specific combination of chloro and isobutyl groups, which can influence its chemical reactivity and biological activity compared to other quinazoline derivatives.
属性
IUPAC Name |
4-chloro-N-(2-methylpropyl)quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-8(2)7-14-12-15-10-6-4-3-5-9(10)11(13)16-12/h3-6,8H,7H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKHOKBCHTZEKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC2=CC=CC=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


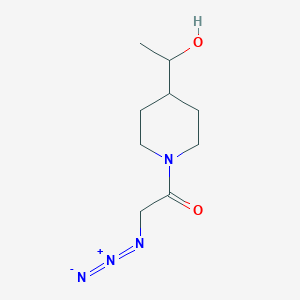
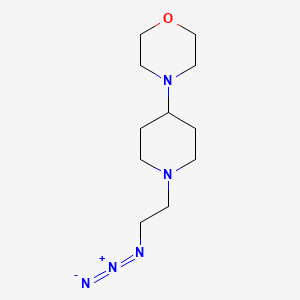
![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)butanoic acid](/img/structure/B1491798.png)
![5-Prolyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1491799.png)
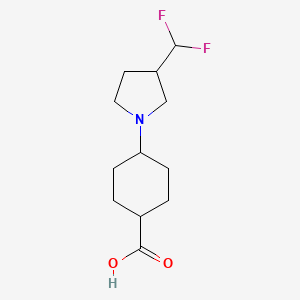
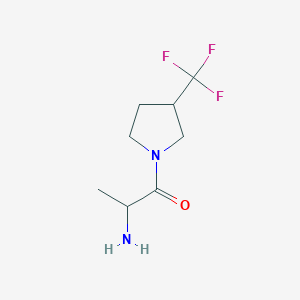
![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)benzoic acid](/img/structure/B1491804.png)
![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)aniline](/img/structure/B1491805.png)

